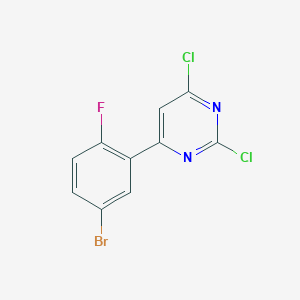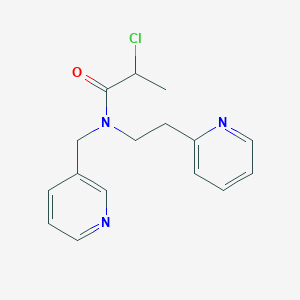![molecular formula C17H14Cl2F3NO B2484143 3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 400075-24-3](/img/structure/B2484143.png)
3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzene derivatives, including those with carboxamide groups, are of significant interest in the fields of organic and medicinal chemistry due to their versatile chemical properties and potential applications in drug development, material science, and as intermediates in chemical synthesis.
Synthesis Analysis
Compounds similar to the given molecule are often synthesized through multi-step organic reactions involving the functionalization of benzene rings, introduction of chloro and trifluoromethyl groups, and final amide bond formation. The synthesis routes typically involve aminolysis of ester precursors or direct coupling reactions under catalytic conditions (Cantekin, de Greef, & Palmans, 2012).
Molecular Structure Analysis
The molecular structure of benzene-derived carboxamides is characterized by their aromatic core, functional groups' spatial orientation, and potential for hydrogen bonding. X-ray diffraction studies reveal the precise geometric configuration, including bond lengths and angles, contributing to the compound's chemical reactivity and physical properties (Saeed, Hussain, Abbas, & Bolte, 2010).
Chemical Reactions and Properties
Carboxamide compounds participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding interactions. Their reactivity can be significantly influenced by the presence of electron-withdrawing or electron-donating substituents on the benzene ring, affecting the compound's overall chemical behavior (Kondratov et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting and boiling points, solubility, and crystalline structure, are determined by their molecular structure. The presence of halogen and trifluoromethyl groups typically increases the compound's lipophilicity and impacts its solubility in organic solvents (Yan & Liu, 2007).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophilic or nucleophilic agents, are crucial for understanding the compound's behavior in chemical syntheses and potential biological activities. These properties are often explored through spectroscopic methods and computational chemistry techniques (Richter et al., 2021).
Scientific Research Applications
Synthesis and Neuroleptic Activity
The compound was synthesized and evaluated for its neuroleptic activity. It was observed that certain modifications in the structure enhanced its activity, making it a potent drug candidate for psychosis treatment with fewer side effects (Iwanami et al., 1981).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), which are structurally related to the compound, have been used in a range of applications from nanotechnology and polymer processing to biomedical fields, highlighting the versatile nature of these compounds in scientific research (Cantekin, de Greef, & Palmans, 2012).
Antihyperglycemic Agents
Research has been conducted on structurally related compounds for their antihyperglycemic properties. The synthesis and structure-activity relationship studies have shown potential in treating hyperglycemia by selectively inhibiting renal tubular glucose reabsorption (Kees et al., 1996).
Anti-Acetylcholinesterase Activity
Compounds with structural similarities have been synthesized and evaluated for their anti-acetylcholinesterase activity. Some derivatives showed significant activity, indicating potential therapeutic applications in treating conditions like dementia (Sugimoto et al., 1990).
Analgesic and Anti-inflammatory Properties
Research on related compounds has led to the synthesis and evaluation of their analgesic and anti-inflammatory properties. These studies have revealed promising candidates for the development of novel agents in these therapeutic areas (Sauzem et al., 2008).
Brain Imaging and Pharmacological Characterization
The structure has been utilized in the development of radiotracers for positron emission tomography (PET) imaging, emphasizing its utility in pharmacological and brain imaging studies (Ott et al., 2020).
properties
IUPAC Name |
3,5-dichloro-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO/c1-2-23(16(24)12-7-14(18)9-15(19)8-12)10-11-4-3-5-13(6-11)17(20,21)22/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEYRUPKMFLYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

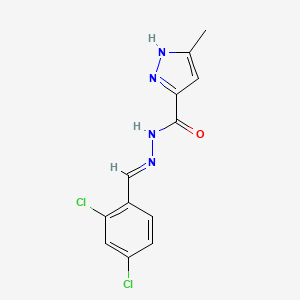
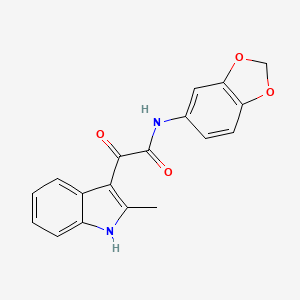
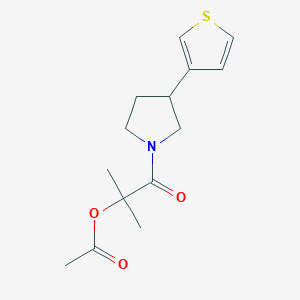
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2484069.png)
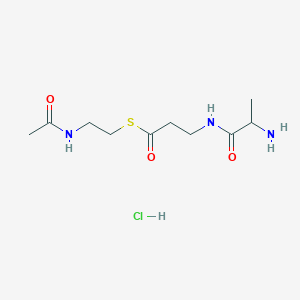
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484074.png)

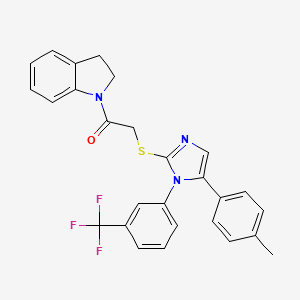
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484077.png)
![2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2484078.png)
![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)
